N-(cyanomethyl)-N-cyclopropylquinoxaline-2-carboxamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropylquinoxaline-2-carboxamide is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropylquinoxaline-2-carboxamide typically involves the reaction of quinoxaline-2-carboxylic acid with cyanomethyl cyclopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropylquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products Formed
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropylquinoxaline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropylquinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to the disruption of cell function and growth. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and transcription, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)pyridinium salts
- N-(cyanomethyl)isoquinolinium salts
- N-(cyanomethyl)-2-chloroisonicotinamide
Uniqueness
N-(cyanomethyl)-N-cyclopropylquinoxaline-2-carboxamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a quinoxaline core. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropylquinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-7-8-18(10-5-6-10)14(19)13-9-16-11-3-1-2-4-12(11)17-13/h1-4,9-10H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMYJACLXYYJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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